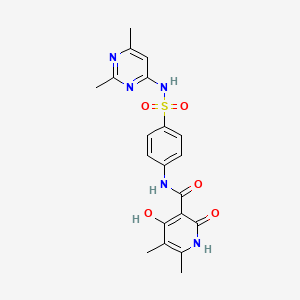

![molecular formula C9H14N2O2S B2504547 4-甲基-2-[(2-甲基丙基)氨基]-1,3-噻唑-5-羧酸 CAS No. 927983-06-0](/img/structure/B2504547.png)

4-甲基-2-[(2-甲基丙基)氨基]-1,3-噻唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

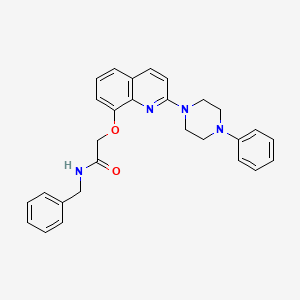

The compound "4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid" is a derivative of 1,3-thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. This particular derivative features a carboxylic acid functional group, an amino group with a 2-methylpropyl substituent, and a methyl group on the thiazole ring. The compound is related to various thiazole derivatives that have been studied for their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the construction of the thiazole ring followed by functionalization at various positions on the ring. For example, the synthesis of 2-amino-1,3-thiazole-4-carboxylic acid derivatives, which are structurally similar to the compound , has been reported to involve the confirmation of structures through melting points, IR, 1H NMR, 13C NMR, and HRMS or elemental analysis . Another related synthesis involves the use of a FeCl2/Et3N binary catalytic system for the synthesis of methyl 4-aminopyrrole-2-carboxylates, which, while not a direct synthesis of the compound , demonstrates the type of catalytic systems that might be employed in the synthesis of complex thiazole derivatives .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex, with various substituents influencing the overall shape and electronic distribution. For instance, an experimental and theoretical study on a similar molecule, 4-methylthiadiazole-5-carboxylic acid, used density functional theory to investigate the stability, molecular properties, and vibrational analysis of the compound . Such studies are crucial for understanding the behavior of the compound under different conditions and can provide insights into the molecular structure of "4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid".

Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions, including acylation, methylation, and cyclocondensation, to name a few. For example, acylation and subsequent methylation of acetylaminothiazole derivatives have been used to produce various substituted thiazole compounds . Additionally, thiazole derivatives can participate in cyclocondensation reactions, as seen in the synthesis of thiazolidine-2,4-dicarboxylic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as melting points, solubility, and biological activity, are important for their practical applications. The melting points of various thiazole derivatives have been measured to confirm their purity and stability . Biological activities, such as fungicidal and antivirus activities, have been evaluated for thiazole derivatives, with some compounds exhibiting significant activity against specific fungi and viruses . The solubility and hydrogen bonding capabilities of these compounds can also be influenced by the presence of different functional groups, as seen in the study of 4-methylthiadiazole-5-carboxylic acid .

科学研究应用

杂环γ-氨基酸合成

4-氨基(甲基)-1,3-噻唑-5-羧酸(ATCs),包括4-甲基-2-[(2-甲基丙基)氨基]-1,3-噻唑-5-羧酸,在合成受限制的杂环γ-氨基酸中使用。这些对于模拟蛋白质二级结构如螺旋、β-片、转角和β-发夹具有重要价值。已经开发了一种用于合成这些化合物的多功能化学途径,突出了它们在蛋白质结构建模中的重要性 (Mathieu et al., 2015)。

寡聚体中的结构研究

已经广泛研究了各种ATC寡聚体的结构,包括4-甲基-2-[(2-甲基丙基)氨基]-1,3-噻唑-5-羧酸衍生物。这些寡聚体在固态和液态状态下均采用明确定义的9-螺旋结构。这一发现对于理解这类杂环化合物在不同环境中的结构行为具有重要意义 (Mathieu et al., 2013)。

抗菌特性

已经对与所讨论化合物密切相关的2-氨基-5-芳基-1,3-噻唑-4-羧酸衍生物进行了抗菌特性的研究。这包括合成各种衍生物及其光谱表征,突出了这些化合物在抗菌应用中的潜力 (Al Dulaimy et al., 2017)。

杀真菌和抗病毒活性

已经合成了新型的2-氨基-1,3-噻唑-4-羧酸衍生物,这些衍生物在结构上类似于4-甲基-2-[(2-甲基丙基)氨基]-1,3-噻唑-5-羧酸, 并对其生物活性进行了评估。这些衍生物表现出显著的杀真菌和抗病毒活性,展示了它们在控制真菌和病毒方面的潜力 (Fengyun et al., 2015)。

晶体学研究

已经对包括所讨论化合物在内的各种噻唑-4-羧酸衍生物进行了晶体学研究。这些研究对于理解这些化合物的分子和晶体结构至关重要,这对于它们在各种科学领域的应用是必不可少的 (Lynch, 2001)。

对学习和记忆过程的影响

已经合成了与感兴趣化合物相关的N-酰基-噻唑烷-4-羧酸衍生物,并对其在实验动物的学习和记忆过程中的影响进行了研究。这项研究表明了这类化合物在影响中枢胆碱系统方面的潜力 (Krichevskii et al., 2007)。

作用机制

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives, in general, are known for their ability to interact with various biological targets, leading to a range of effects. The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

属性

IUPAC Name |

4-methyl-2-(2-methylpropylamino)-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-5(2)4-10-9-11-6(3)7(14-9)8(12)13/h5H,4H2,1-3H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGYBWDVNZRZDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NCC(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

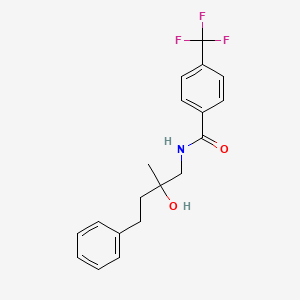

![2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2504470.png)

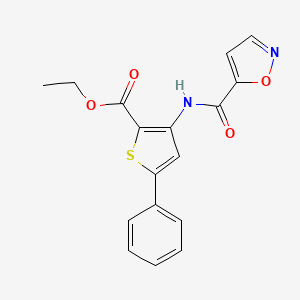

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2504476.png)

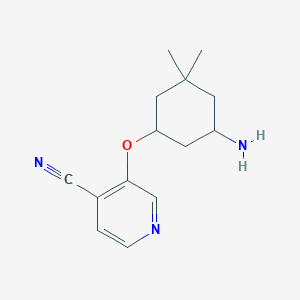

![3,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2504479.png)

![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2504481.png)

![N-(4-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2504483.png)

![4-(2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine](/img/structure/B2504487.png)